REACTION_SMILES
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[CH3:40][N:41]([CH3:42])[CH:43]=[O:44].[CH3:45][CH2:46][N:47]([CH2:48][CH3:49])[CH2:50][CH3:51].[Cl:15][c:16]1[cH:17][c:18]([CH2:19][NH2:20])[cH:21][cH:22][c:23]1[O:24][CH3:25].[Cl:1][c:2]1[n:3][c:4]([S:13][CH3:14])[n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12].[OH2:26].[OH:27][C:28]([CH2:29][C:30]([C:31](=[O:32])[OH:33])([CH2:34][C:35](=[O:36])[OH:37])[OH:38])=[O:39]>>[c:2]1([NH:20][CH2:19][c:18]2[cH:17][c:16]([Cl:15])[c:23]([O:24][CH3:25])[cH:22][cH:21]2)[n:3][c:4]([S:13][CH3:14])[n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(SC)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc(SC)nc1NCc1ccc(OC)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |